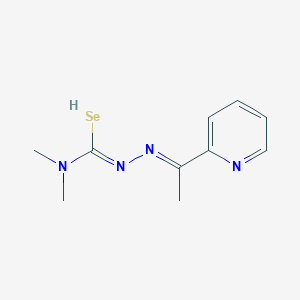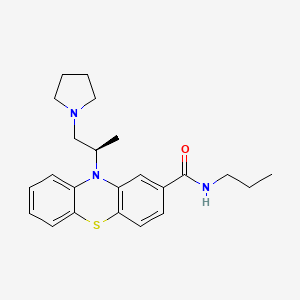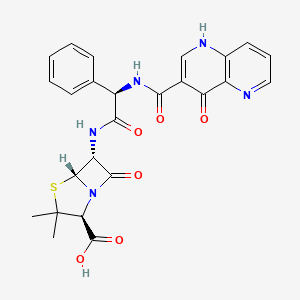
(-)-阿萨里宁
描述
阿萨里宁是一种天然存在的木脂素化合物,存在于多种植物中,包括细辛属植物的根部和芝麻种子。 它以其多种生物活性而闻名,包括抗炎、抗氧化和抗癌特性 。阿萨里宁是一种呋喃呋喃木脂素,是另一种著名的木脂素芝麻素的异构体。
科学研究应用
准备方法
合成路线和反应条件: 阿萨里宁可以通过使用固体酸催化剂从芝麻素合成。一种有效的方法是使用负载在β型沸石上的柠檬酸 (CTAH) 作为催化剂。 该转化反应的最佳条件是 85°C 的温度、2.7 小时的反应时间和 1.6% 的催化剂用量 。该方法已被证明能产生大量的阿萨里宁。
工业生产方法: 阿萨里宁的工业生产主要涉及从芝麻种子和细辛属植物等天然来源中提取。 提取过程通常包括溶剂提取,然后使用色谱技术进行纯化 .
化学反应分析
反应类型: 阿萨里宁会发生各种化学反应,包括氧化、还原和取代。 一个值得注意的反应是在酸性条件下使用高锰酸钾将芝麻素氧化生成阿萨里宁 .
常用试剂和条件:
氧化: 酸性条件下的高锰酸钾。
还原: 使用钯碳作为催化剂的氢化。
取代: 各种亲核试剂可用于取代阿萨里宁分子上的官能团。
主要产物: 芝麻素氧化反应的主要产物是阿萨里宁。 其他反应可以产生阿萨里宁的不同衍生物,具体取决于所用试剂和条件 .
作用机制
阿萨里宁通过各种分子靶点和途径发挥其作用:
抗癌活性: 通过激活半胱天冬酶-3、半胱天冬酶-8 和半胱天冬酶-9 诱导癌细胞凋亡.
抗炎活性: 调节 TLR9/NF-κB 途径,导致炎症细胞因子的减少.
抗氧化活性: 增强抗氧化酶的活性,减少氧化应激.
相似化合物的比较
阿萨里宁与芝麻素和芝麻素醇等其他木脂素相似。它具有区别于这些化合物的独特特性:
类似化合物的清单:
- 芝麻素
- 芝麻素醇
- 表芝麻素
总之,阿萨里宁是一种多功能的化合物,在各种科学和工业应用中具有巨大潜力。其独特的特性和多种生物活性使其成为化学、生物学、医学和工业领域研究的宝贵主题。
属性
IUPAC Name |
5-[(3R,3aS,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYUIKBAABKQKQ-FQZPYLGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](CO[C@@H]2C3=CC4=C(C=C3)OCO4)[C@@H](O1)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501033823 | |
| Record name | Asarinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501033823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133-04-0 | |
| Record name | Asarinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asarinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501033823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASARININ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333JW641ML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Asarinin exhibits anti-inflammatory properties potentially by modulating the balance of T helper cell (Th) subsets. [, ] It has been observed to suppress the expression of Th1 cytokines (e.g., TNF-α, IFN-γ) while increasing the levels of Th2 cytokines, such as IL-10 and TGF-β. [] This shift in the Th1/Th2 balance towards a Th2-dominant response contributes to its anti-inflammatory effects. Additionally, asarinin has been shown to downregulate TLR9/NF-κB signaling in dendritic cells, a pathway implicated in the pathogenesis of rheumatoid arthritis. []
A: Research suggests that an asarinin-medicated serum can inhibit the viability of rheumatoid arthritis synovial fibroblasts (RASFs) in a dose- and time-dependent manner. [] This effect is thought to be mediated by the suppression of TLR2 and TLR4, receptors involved in inflammatory responses. []
A: Yes, asarinin has demonstrated the ability to reduce the expression levels of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) in heart allografts. [, ] These adhesion molecules play a critical role in the immune response leading to acute rejection, and their downregulation by asarinin suggests a potential mechanism for its immunosuppressive effects.
A: Research in a rat model demonstrated that asarinin treatment prolonged the survival time of heart allografts. [, ] This effect was comparable to that observed with Cyclosporine A, a commonly used immunosuppressant, suggesting asarinin's potential as an immunomodulatory agent in transplantation. [, ]
A: Asarinin possesses the molecular formula C20H20O6 and a molecular weight of 356.37 g/mol. []
A: Yes, various spectroscopic techniques are employed to characterize asarinin, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , ] NMR provides insights into the compound's structure, while MS assists in determining its molecular weight and fragmentation pattern, confirming its identity.
A: Different processing techniques can influence the content of asarinin in Asari Radix et Rhizoma. [, ] While stir-frying helps preserve asarinin, techniques like rice-water processing or alkali-vinegar treatment can increase its content. [, ] Conversely, alkali and fried coke processing may lead to a decline in asarinin levels. []
A: Yes, in silico studies, including molecular docking and molecular dynamics simulations, have been employed to evaluate asarinin's potential as an inhibitor of the SARS-CoV-2 main protease (Mpro). [] These studies suggest that asarinin exhibits strong interactions with the active site of Mpro, potentially disrupting viral replication.
A: While the provided research does not delve deeply into specific SAR studies for asarinin, it does highlight that structural differences between asarinin and its diastereoisomer, sesamin, lead to distinct ultraviolet absorption properties. [] This difference underscores the impact of even subtle structural variations on the compound's characteristics.
ANone: Specific data regarding asarinin's stability under various conditions or formulation strategies are not extensively elaborated upon in the provided research papers.
ANone: The provided research primarily focuses on asarinin's pharmacological properties and does not directly address SHE regulations.
A: Yes, pharmacokinetic studies have been conducted in rats to investigate the absorption, distribution, metabolism, and excretion (ADME) of asarinin. [, ] These studies provide insights into its bioavailability, elimination pathways, and potential drug interactions.
A: Yes, in vitro studies have shown that asarinin induces apoptotic cell death in human ovarian cancer cells (A2780 and SKOV3). [] This cytotoxic effect appears to be mediated by the activation of caspases, enzymes involved in the apoptotic cascade. []
A: Research indicates that asarinin, along with other constituents from Asarum heterotropoides root, exhibits larvicidal activity against various mosquito species, including insecticide-resistant strains. [, ] This finding suggests its potential as a natural mosquito control agent.
A: While asarinin has shown efficacy against insecticide-resistant mosquito populations, specific resistance mechanisms associated with this compound have not been extensively studied based on the provided research. []
ANone: Comprehensive toxicological data and long-term safety profiles of asarinin are not extensively discussed in the provided research papers.
ANone: The provided research primarily focuses on characterizing asarinin's biological activity and does not delve into specific drug delivery or targeting strategies.
ANone: The research papers presented do not focus on the identification of biomarkers related to asarinin efficacy, treatment response monitoring, or adverse effect detection.
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and mass spectrometry (MS), is frequently utilized for the analysis and quantification of asarinin in various matrices, including plant extracts and biological samples. [, , , , , , , , ]
A: Yes, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of asarinin and sesamin in rat plasma. [] This method demonstrates adequate sensitivity, selectivity, and reproducibility, making it suitable for pharmacokinetic studies.
ANone: The provided research papers primarily focus on the pharmacological and chemical aspects of asarinin and do not provide detailed information regarding its environmental impact or degradation pathways.
ANone: Specific studies on the dissolution rate and solubility of asarinin in various media are not explicitly detailed within the provided research papers.
A: Analytical methods for asarinin quantification, particularly those employing HPLC, have undergone validation procedures to ensure their accuracy, precision, and specificity. [, , , ] This rigorous validation process is essential for generating reliable and reproducible data.
A: While not extensively discussed, the provided research highlights the importance of quality control for Asari Radix et Rhizoma, emphasizing the impact of different processing techniques on asarinin content. [, , ] This emphasis on quality control is crucial for ensuring consistent therapeutic efficacy and safety.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


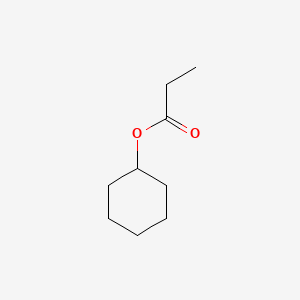

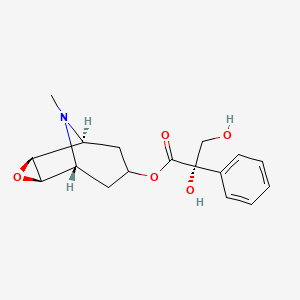

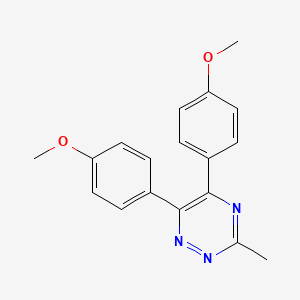
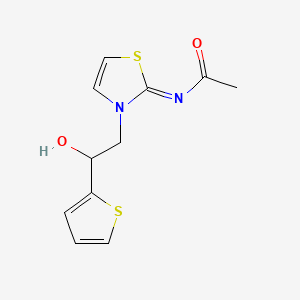
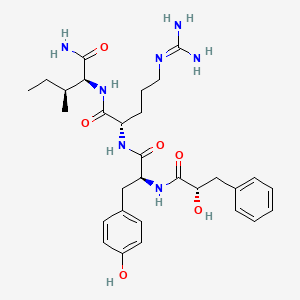
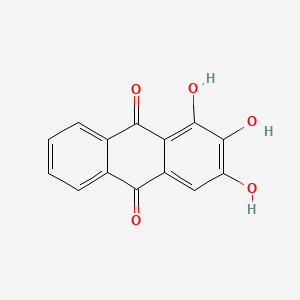
![5-Amino-6-[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-(carbamoylamino)hexanamide](/img/structure/B1665117.png)
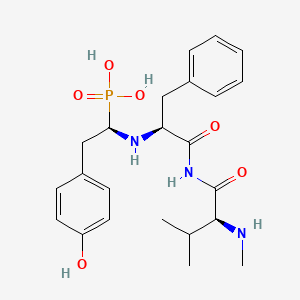
![4-amino-N-[5-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1665119.png)
